molecular formula C11H15N3OS2 B5977237 N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide CAS No. 588685-99-8

N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide

Cat. No. B5977237
CAS RN: 588685-99-8
M. Wt: 269.4 g/mol
InChI Key: MJHFAVJKXLQIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential use in treating various inflammatory and infectious diseases. TAK-242 is a selective Toll-like receptor 4 (TLR4) signaling inhibitor that has shown promising results in preclinical studies.

Mechanism of Action

N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of adaptor proteins, such as MyD88 and TRIF, which are required for downstream signaling. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by blocking the activation of NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anti-infective effects in various preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to bacterial infections. This compound has also been shown to reduce the severity of inflammatory diseases, such as sepsis, acute lung injury, and rheumatoid arthritis, in animal models.

Advantages and Limitations for Lab Experiments

N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide has several advantages as a research tool. It is a selective inhibitor of TLR4 signaling, which allows for the specific targeting of this pathway. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations as a research tool. It has been shown to have off-target effects, such as the inhibition of TLR2 signaling, which may complicate the interpretation of results. This compound is also a relatively new compound, and its long-term safety and efficacy have not been fully established.

Future Directions

N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide has shown promising results in preclinical studies, and there is a growing interest in its potential use in treating various inflammatory and infectious diseases. Future research should focus on the following areas:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans.
2. Studies to further elucidate the mechanism of action of this compound and its potential off-target effects.
3. Studies to explore the potential use of this compound in combination with other anti-inflammatory and anti-infective agents.
4. Development of new TLR4 inhibitors with improved pharmacokinetic and safety profiles.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promising results in preclinical studies for its potential use in treating various inflammatory and infectious diseases. It inhibits TLR4 signaling and the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has several advantages as a research tool, but its long-term safety and efficacy have not been fully established. Future research should focus on further elucidating the mechanism of action of this compound and its potential use in combination with other anti-inflammatory and anti-infective agents.

Synthesis Methods

The synthesis of N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide involves several steps, including the condensation of 4,5,6,7-tetrahydro-1-benzothien-3-carboxylic acid with hydrazine hydrate, followed by the reaction with methyl isothiocyanate to form the hydrazinecarbothioamide derivative. The final step involves the N-methylation of the hydrazinecarbothioamide derivative to form this compound.

Scientific Research Applications

N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide has been extensively studied for its potential use in treating various inflammatory and infectious diseases. It has been shown to inhibit TLR4 signaling, which is involved in the innate immune response to bacterial infections. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases.

properties

IUPAC Name

1-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS2/c1-12-11(16)14-13-10(15)8-6-17-9-5-3-2-4-7(8)9/h6H,2-5H2,1H3,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHFAVJKXLQIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CSC2=C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001120384
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid 2-[(methylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

588685-99-8
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid 2-[(methylamino)thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588685-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid 2-[(methylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.